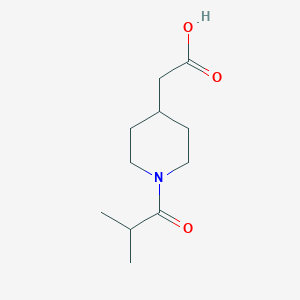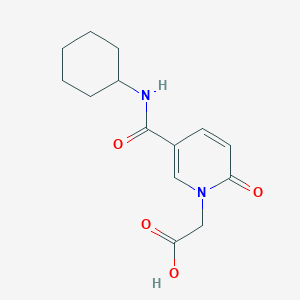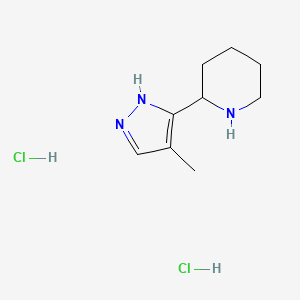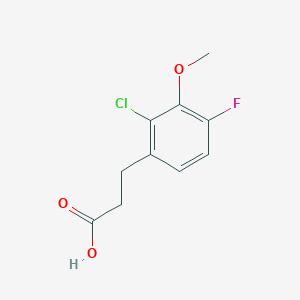
Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate, also known as TB-4-BHPP, is a chemical compound with a wide range of applications in scientific research. TB-4-BHPP is a synthetic derivative of piperazine, a cyclic compound containing two nitrogen atoms at its core. It is a colorless solid with a molecular weight of 437.39 g/mol and is soluble in water, methanol, and ethanol. TB-4-BHPP has been used in the synthesis of a variety of compounds and in the study of their biochemical and physiological effects.
Scientific Research Applications
Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of compounds, such as piperazine derivatives, which can be used for the study of their biochemical and physiological effects. This compound has also been used in the synthesis of a variety of drugs, including anticonvulsants, antipsychotics, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of a variety of compounds with potential applications in the treatment of cancer and other diseases.
Mechanism of Action
Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate has been found to have a variety of effects on biochemical and physiological processes. In particular, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have an effect on the expression of certain genes, such as those involved in the regulation of inflammation and the immune response. Additionally, this compound has been found to have an effect on the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on biochemical and physiological processes. In particular, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have an effect on the expression of certain genes, such as those involved in the regulation of inflammation and the immune response. Additionally, this compound has been found to have an effect on the activity of certain enzymes involved in the metabolism of drugs and other compounds.
Advantages and Limitations for Lab Experiments
Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate is a relatively easy compound to synthesize and has a wide range of applications in scientific research. It is a relatively stable compound and can be stored for extended periods of time without significant degradation. Additionally, it is soluble in a variety of solvents, making it easy to work with in laboratory experiments. However, this compound is a relatively expensive compound, making it difficult to obtain in large quantities. Additionally, the synthesis of this compound requires the use of hazardous chemicals, such as tert-butyl bromide, which can be dangerous to work with.
Future Directions
Tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate has a wide range of potential applications in scientific research. In particular, it has been suggested that this compound may be useful in the synthesis of a variety of compounds with potential applications in the treatment of cancer and other diseases. Additionally, this compound has been suggested as a potential drug candidate for the treatment of Alzheimer’s disease and other neurological disorders. Additionally, this compound has been suggested as a potential drug candidate for the treatment of inflammation and other inflammatory diseases. Finally, this compound has been suggested as a potential drug candidate for the treatment of obesity and other metabolic disorders.
properties
IUPAC Name |
tert-butyl 4-(3-bromo-4-hydroxyphenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)11-4-5-13(19)12(16)10-11/h4-5,10,19H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSIHRNBXXGCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-Hydroxy-piperidin-4-ylmethyl)-5-thiophen-2-yl-3H-[1,3,4]oxadiazol-2-one hydrochloride](/img/structure/B1390283.png)



![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![3-Morpholin-2-YL-benzo[B]thiophene-2-carboxylicacid (2-methoxy-ethyl)-amide hydrochloride](/img/structure/B1390290.png)



![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
